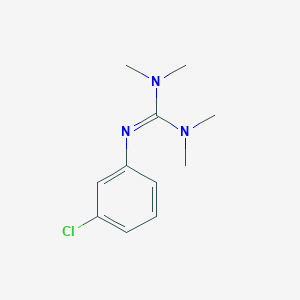![molecular formula C15H15Br B14346147 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene CAS No. 91790-58-8](/img/structure/B14346147.png)
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromophenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and an organoboron reagent under mild conditions .
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum trichloride . This method is particularly useful for introducing alkyl groups into the benzene ring.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The Suzuki–Miyaura coupling reaction is favored due to its high yield and functional group tolerance . Additionally, the Friedel-Crafts alkylation reaction is employed for large-scale production, given its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzylic alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are benzylic alcohols and ketones.
Reduction: The primary product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl groups influence the compound’s reactivity and stability . The compound’s effects are mediated through pathways involving radical intermediates and resonance stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-methylbenzene: Similar structure but lacks the additional methyl group and the benzylic substitution.
4-Bromotoluene: Contains a single methyl group and a bromine atom on the benzene ring.
1,4-Dimethylbenzene: Lacks the bromine atom and the benzylic substitution.
Uniqueness
2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene is unique due to the presence of both a bromophenyl group and two methyl groups, which confer distinct chemical properties and reactivity patterns. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
91790-58-8 |
|---|---|
Formule moléculaire |
C15H15Br |
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Br/c1-11-3-4-12(2)14(9-11)10-13-5-7-15(16)8-6-13/h3-9H,10H2,1-2H3 |
Clé InChI |
GLXMRBXQVJHTQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)
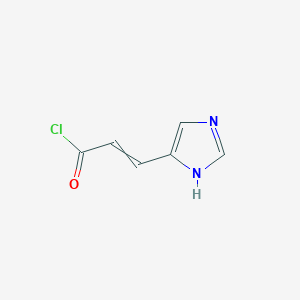
![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
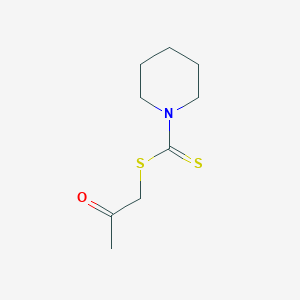
![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
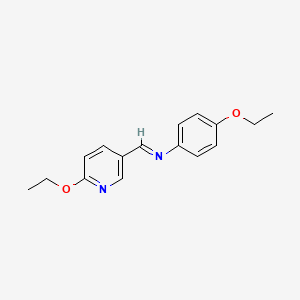
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)
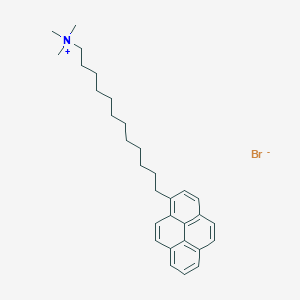
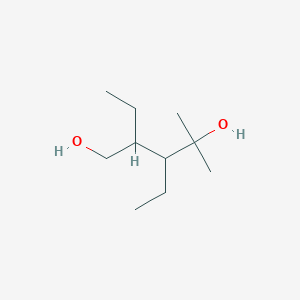
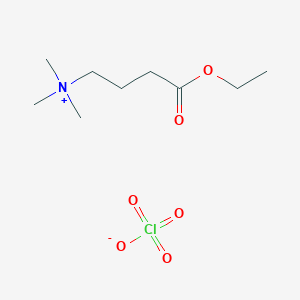
![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
